molecular formula C11H14ClN3O2 B2917539 Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride CAS No. 2279124-47-7

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Cat. No.: B2917539
CAS No.: 2279124-47-7
M. Wt: 255.7
InChI Key: MHTLJNPCMRUZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride (molecular formula: C₁₁H₁₄ClN₃O₂, molecular weight: 255.71 g/mol) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine scaffold substituted with an ethyl ester group at position 3 and an aminomethyl group at position 5, stabilized as a hydrochloride salt . This structural configuration enhances its solubility and stability, making it a candidate for pharmaceutical and agrochemical research. Its CAS registry number is 2279124-47-7, with MDL identifier MFCD31619054 . Pyrazolo[1,5-a]pyridine derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14;/h3-5,7H,2,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTLJNPCMRUZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the structural characteristics, biological activities, and relevant research findings associated with this compound.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C11H13N3O2
  • SMILES : CCOC(=O)C1=C2C=C(C=CN2N=C1)CN
  • InChIKey : IVSOMGWZHRCQOV-UHFFFAOYSA-N

The structural configuration suggests potential interactions with biological targets, particularly in the context of cancer therapy and anti-inflammatory applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanisms of Action : The biological activity is often attributed to the inhibition of specific kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have been reported to inhibit AXL and c-MET kinases, which play crucial roles in cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

The effectiveness of pyrazole derivatives can often be linked to their structural modifications. Research has indicated that small changes in the molecular structure can significantly impact biological activity:

CompoundTargetIC50 (µM)Reference
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylateA549 Cell LineTBD
N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineHep-2 Cell Line3.25
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H460 Cell LineTBD

In Vitro Studies

  • Cytotoxicity Assessment : In studies evaluating the cytotoxic effects of pyrazole derivatives on various cancer cell lines (e.g., MCF7, SF-268), several compounds demonstrated significant inhibitory concentrations (IC50 values ranging from 3.79 µM to 42.30 µM), indicating a promising therapeutic potential for this compound .
  • Mechanistic Insights : The inhibition of kinases such as AXL and c-MET has been linked to reduced proliferation in cancer cells. These findings suggest that this compound may exert similar mechanisms based on its structural properties .

Toxicological Profile

The compound has been classified with potential toxicity concerns:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)

This necessitates careful handling and further toxicological studies to fully understand its safety profile.

Comparison with Similar Compounds

Key Compounds Analyzed:

Ethyl 3-{5-[(Diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate

N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones

Ethyl 1-(Aminomethyl)-5H-imidazo[1,5-a]pyridine-3-carboxylate Dihydrochloride

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride C₁₁H₁₄ClN₃O₂ 255.71 Aminomethyl, ethyl ester, pyrazolo[1,5-a]pyridine Not specified in evidence
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]... C₂₃H₂₈N₄O₃ 408.50 Diethylamino, isoxazole, phenyl Antitumor (potential)
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones Variable Variable (~350–400) Quinazoline, aldehyde hydrazone Antimicrobial
Ethyl 1-(aminomethyl)-5H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride C₁₁H₁₆Cl₂N₃O₂ 293.18 Aminomethyl, imidazo[1,5-a]pyridine Not specified

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely improves solubility over neutral analogs, similar to the dihydrochloride derivative in .
  • Stability : Pyrazolo[1,5-a]pyridine derivatives generally exhibit thermal stability, but the presence of electron-withdrawing groups (e.g., esters) may reduce reactivity compared to phenyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.